molecular formula C16H15Cl2NO B13990759 n,n-Dibenzyl-2,2-dichloroacetamide CAS No. 42277-06-5

n,n-Dibenzyl-2,2-dichloroacetamide

Cat. No.: B13990759
CAS No.: 42277-06-5
M. Wt: 308.2 g/mol
InChI Key: CMCPFKOSYLCNHR-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2,2-dichloroacetamide is a dichloroacetamide derivative characterized by two benzyl groups attached to the nitrogen atom of the acetamide core. The dichloro substitution at the α-carbon and the bulky benzyl substituents likely influence its electronic properties, lipophilicity, and intermolecular interactions, which are critical for biological activity .

Properties

CAS No.

42277-06-5

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

N,N-dibenzyl-2,2-dichloroacetamide

InChI

InChI=1S/C16H15Cl2NO/c17-15(18)16(20)19(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

CMCPFKOSYLCNHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-2,2-dichloroacetamide typically involves the reaction of benzylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5CH2NH2+Cl2CHCOClC6H5CH2N(Cl2CHCO)CH2C6H5+HCl\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{Cl}_2\text{CHCOCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N(Cl}_2\text{CHCO)}\text{CH}_2\text{C}_6\text{H}_5 + \text{HCl} C6​H5​CH2​NH2​+Cl2​CHCOCl→C6​H5​CH2​N(Cl2​CHCO)CH2​C6​H5​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-2,2-dichloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form N,N-dibenzylacetamide.

    Oxidation Reactions: Oxidation can lead to the formation of N,N-dibenzyl-2,2-dichloroacetic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: N,N-Dibenzyl-2,2-diazidoacetamide or N,N-Dibenzyl-2,2-dithiocyanatoacetamide.

    Reduction: N,N-Dibenzylacetamide.

    Oxidation: N,N-Dibenzyl-2,2-dichloroacetic acid.

Scientific Research Applications

N,N-Dibenzyl-2,2-dichloroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-2,2-dichloroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the dichloroacetamide moiety is crucial for its inhibitory effect, as it can form strong interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of N,N-dibenzyl-2,2-dichloroacetamide, highlighting differences in substituents, molecular weights, and biological activities:

Compound Name Substituents Molecular Weight Key Biological Activity (IC₅₀) Primary Application
This compound Two benzyl groups ~312.2 (calc.) Not explicitly reported Research compound
N,N-Diallyl-2,2-dichloroacetamide (Dichlormid) Two allyl groups 208.09 0.01 pM (safener binding) Herbicide safener
N-(3,5-Diiodophenyl)-2,2-dichloroacetamide 3,5-diiodophenyl group 435.9 2.84 µM (A549 lung cancer cells) Anti-cancer agent
N-Phenyl-2,2-dichloroacetamide Phenyl group 218.06 ~9.0 µM (varies by substituent) Anti-cancer/cytotoxic agent

Electronic and Physicochemical Properties

  • Electronic Effects :
    The electron-withdrawing dichloro group at the α-carbon increases the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic environments. This property is critical for both herbicide safening (e.g., Dichlormid’s interaction with thiocarbamates) and pro-apoptotic effects in cancer cells .
  • Lipophilicity : this compound is expected to have higher lipophilicity (LogP ~3.45) compared to N,N-diallyl (LogP ~2.1) and N-phenyl (LogP ~2.5) analogues, which may influence biodistribution and metabolic stability .

Biological Activity

N,N-Dibenzyl-2,2-dichloroacetamide (DBDCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C₁₆H₁₅Cl₂NO. It features two benzyl groups attached to a dichloroacetamide moiety, which contributes to its unique reactivity and biological profile. The presence of the dichloroacetamide functional group is crucial for its interaction with various biological targets.

DBDCA acts primarily as an enzyme inhibitor by binding to the active sites of specific enzymes. The dichloroacetamide moiety facilitates strong interactions with enzyme residues, effectively blocking their activity. This mechanism underlies its potential therapeutic effects, particularly in cancer treatment and antimicrobial applications.

Biological Activity

Research indicates that DBDCA exhibits notable biological activities:

  • Anticancer Properties : DBDCA and its derivatives have shown significant anticancer effects. Analogues such as multi-substituted N-phenyl-2,2-dichloroacetamides demonstrate higher anticancer activity compared to their mono-substituted counterparts. These compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Effects : Compounds in the dichloroacetamide class, including DBDCA, are explored for their antimicrobial properties. Their ability to disrupt biological membranes makes them potential candidates for treating bacterial infections.

Research Findings and Case Studies

Several studies have investigated the biological activities of DBDCA:

  • Cytotoxicity Studies : A study evaluating various N-phenyl-2,2-dichloroacetamide derivatives found that certain compounds exhibited cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the benzyl groups could enhance activity .
  • Enzyme Inhibition : Research focused on the interaction of DBDCA with specific enzymes demonstrated that it can effectively inhibit enzyme activity, leading to potential therapeutic applications in diseases where enzyme dysregulation is a factor.
  • Synthesis and Activity Correlation : The synthesis of DBDCA typically involves several steps that optimize yield and purity. Studies have correlated synthetic methods with biological activity, indicating that structural variations can significantly impact efficacy against cancer cells .

Comparative Analysis

The following table summarizes the biological activities of DBDCA compared to related compounds:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition
N-phenyl-2,2-dichloroacetamideModerateHighMembrane disruption
Mono-substituted analoguesLowLowVariable

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